2-Amino-2-butenediamide
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Overview
Description
2-Amino-2-butenediamide is an organic compound with the molecular formula C4H7N3O2. It is a derivative of butenediamide and contains an amino group attached to the second carbon of the butenediamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-butenediamide typically involves the reaction of butenediamide with an amine source under controlled conditions. One common method is the reaction of butenediamide with ammonia or an amine in the presence of a catalyst. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-butenediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-2-butenediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-2-butenediamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on molecular pathways depend on its specific interactions with target proteins and other biomolecules .
Comparison with Similar Compounds
2-Aminobutanamide: Similar in structure but lacks the double bond present in 2-Amino-2-butenediamide.
2-Amino-3-butenamide: Contains an additional carbon in the butenamide chain.
2-Amino-2,3-dimethylbutyramide: Features additional methyl groups on the butyramide chain
Uniqueness: this compound is unique due to its specific structural features, such as the presence of both an amino group and a double bond in the butenediamide chain.
Properties
Molecular Formula |
C4H7N3O2 |
---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
(Z)-2-aminobut-2-enediamide |
InChI |
InChI=1S/C4H7N3O2/c5-2(4(7)9)1-3(6)8/h1H,5H2,(H2,6,8)(H2,7,9)/b2-1- |
InChI Key |
KPYHPLMZKVZJII-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(/C(=O)N)\N)\C(=O)N |
Canonical SMILES |
C(=C(C(=O)N)N)C(=O)N |
Origin of Product |
United States |
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